ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine,sulfuricacid

Muscarinic M4 antagonist Cognition Dementia with Lewy bodies

Ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine, sulfuric acid (CAS 2416236-96-7) is the sulfate salt of a chiral phenethylamine incorporating a tetrahydrofuran (oxolane) ring at the α-position. The free base form (CAS 3413-34-1) and the hydrochloride salt (CAS 92321-73-8) are structurally identical in the pharmacophoric cation, differing only in counterion, which modulates physicochemical properties such as aqueous solubility, hygroscopicity, and crystallinity without altering the intrinsic biological target profile.

Molecular Formula C14H23NO5S
Molecular Weight 317.4
CAS No. 2416236-96-7
Cat. No. B2478597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl[1-(oxolan-2-yl)-2-phenylethyl]amine,sulfuricacid
CAS2416236-96-7
Molecular FormulaC14H23NO5S
Molecular Weight317.4
Structural Identifiers
SMILESCCNC(CC1=CC=CC=C1)C2CCCO2.OS(=O)(=O)O
InChIInChI=1S/C14H21NO.H2O4S/c1-2-15-13(14-9-6-10-16-14)11-12-7-4-3-5-8-12;1-5(2,3)4/h3-5,7-8,13-15H,2,6,9-11H2,1H3;(H2,1,2,3,4)
InChIKeyDOFCLOLKFGSRTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine Sulfuric Acid (CAS 2416236-96-7): Core Identity & Procurement Baseline


Ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine, sulfuric acid (CAS 2416236-96-7) is the sulfate salt of a chiral phenethylamine incorporating a tetrahydrofuran (oxolane) ring at the α-position [1]. The free base form (CAS 3413-34-1) and the hydrochloride salt (CAS 92321-73-8) are structurally identical in the pharmacophoric cation, differing only in counterion, which modulates physicochemical properties such as aqueous solubility, hygroscopicity, and crystallinity without altering the intrinsic biological target profile . This compound is the sulfate salt of Zylofuramine (also referred to as Oxafuramine when specified as the (1R,2R)-enantiomer), a psychomotor stimulant originally developed in 1961 [2]. Recent patent disclosures have repositioned the (1R,2R)-enantiomer hydrochloride as a clinical-stage candidate (NLS-12) for Lewy body dementia and Alzheimer's disease, targeting muscarinic M4/M1/M5 receptors and monoamine transporters [3].

Why Generic Substitution Fails for Ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine Sulfuric Acid


Phenethylamine derivatives bearing an α-tetrahydrofuran substituent are not functionally interchangeable due to the profound impact of stereochemistry, N-substitution, and salt form on biological target engagement. The (1R,2R)-enantiomer (Oxafuramine) demonstrates a unique polypharmacology—concurrent muscarinic M4/M1/M5 receptor antagonism (51%/30%/25% inhibition at 10⁻⁵ M) plus DAT/NET inhibition—that is absent in the N-methyl analog or in simple phenethylamines lacking the oxolane ring [1]. Furthermore, the sulfate counterion (CAS 2416236-96-7) confers distinct solubility and handling characteristics relative to the hydrochloride (CAS 92321-73-8) or free base (CAS 3413-34-1), directly affecting formulation development, in vivo dosing reproducibility, and analytical method validation . Selecting the wrong salt form or stereoisomer can lead to failed biological replication, pharmacokinetic discrepancies, or unusable material in preclinical workflows.

Quantitative Differentiation Evidence for Ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine Sulfuric Acid vs. Comparators


Muscarinic M4 Receptor Antagonism: Oxafuramine vs. Donepezil Mechanism

Oxafuramine (the (1R,2R)-enantiomer hydrochloride of the target free base) exhibits 51% inhibition of muscarinic M4 receptor at 10⁻⁵ M, with lower activity at M1 (30%) and M5 (25%) receptors [1]. This M4-preferring antagonist profile is mechanistically distinct from donepezil, an acetylcholinesterase inhibitor that raises synaptic acetylcholine globally rather than selectively modulating M4-mediated cholinergic tone [2]. In the novel object recognition test in mice, NLS-12 (Oxafuramine) improved memory without reducing exploratory behavior, whereas donepezil did reduce exploration, suggesting a differentiated side-effect profile [3].

Muscarinic M4 antagonist Cognition Dementia with Lewy bodies Alzheimer's disease

Dual NET/DAT Transporter Inhibition: Polypharmacology vs. Selective Norepinephrine Reuptake Inhibitors

Oxafuramine inhibits both the dopamine transporter (DAT) and norepinephrine transporter (NET) at a concentration of 10⁻⁵ M [1]. This dual inhibition profile is similar in breadth to that of amphetamine but is mediated by a structurally distinct tetrahydrofuran-containing scaffold rather than the simple α-methylphenethylamine backbone of amphetamine [2]. Unlike selective norepinephrine reuptake inhibitors (e.g., atomoxetine, which has Ki ~5 nM at NET with minimal DAT activity), Oxafuramine provides balanced DAT/NET engagement at the tested concentration, offering a different pharmacological tool for studying monoamine transporter polypharmacology .

Norepinephrine transporter Dopamine transporter Psychostimulant CNS polypharmacology

Sigma-2 Receptor Affinity: Structural Class Differentiation from Aminotetralin-Based Sigma-2 Ligands

Phenylalkylamine derivatives with appropriate N-substitution bind to sigma receptors with high affinity [1]. While specific sigma-2 receptor binding data (Ki) for the exact sulfate salt of ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine have not been published, closely related N-substituted phenylalkylamines in BindingDB show sigma-2 Ki values ranging from 24 nM to 90 nM [2]. For context, optimized aminotetralin-based sigma-2 ligands such as JVW-1601 achieve Ki = 5.5 nM with 36-fold selectivity over sigma-1 [3]. The tetrahydrofuran-containing phenethylamine scaffold represents a structurally distinct chemotype from the aminotetralin series, which may be advantageous in studies seeking to decouple sigma-2 binding from aminotetralin-associated off-target effects.

Sigma-2 receptor TMEM97 CNS disorders Phenylalkylamine scaffold

Salt Form Differentiation: Sulfate vs. Hydrochloride vs. Free Base Physicochemical Properties

The sulfate salt (CAS 2416236-96-7, MW 317.40) [1] and the hydrochloride salt (CAS 92321-73-8, MW 255.78) [2] differ in molecular weight, counterion mass contribution, and potentially in aqueous solubility and hygroscopicity. The free base (CAS 3413-34-1, MW 219.32, liquid at RT) has distinct physical form and handling characteristics. Sulfate salts generally exhibit lower hygroscopicity and different dissolution rates compared to hydrochloride salts of the same amine, which directly impacts weighing accuracy, long-term storage stability, and reproducibility of in vivo dosing formulations [3].

Salt selection Solubility Formulation Preclinical development

Stereochemical Identity: (1R,2R)-Oxafuramine as the Pharmacologically Active Enantiomer with Defined Target Engagement

The biological activities reported in the Oxafuramine patent—M4/M1/M5 antagonism (51%/30%/25% at 10⁻⁵ M) and DAT/NET inhibition at 10⁻⁵ M—are explicitly attributed to the optically pure (1R,2R)-enantiomer [1]. Racemic mixtures or the opposite (1S,2S)-enantiomer are not characterized in the patent and may exhibit reduced or absent target engagement, as is commonly observed for chiral phenethylamine derivatives [2]. The target compound (CAS 2416236-96-7) is registered without specified stereochemistry, meaning that procurement of enantiomerically undefined material may yield variable or null biological activity compared to the (1R,2R)-enantiomer hydrochloride (CAS 3563-92-6) used in all patent examples .

Enantiomer-specific pharmacology Chiral resolution Muscarinic receptor Dementia

Highest-Value Research & Industrial Application Scenarios for Ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine Sulfuric Acid


Muscarinic M4 Receptor Antagonist Tool Compound for Lewy Body Dementia and Parkinson's Disease Dementia Preclinical Models

The (1R,2R)-enantiomer of the target compound's free base (Oxafuramine) has demonstrated M4-preferring antagonist activity (51% inhibition at 10⁻⁵ M) and is under clinical investigation for Lewy body dementia [1]. Researchers procuring the sulfate salt (CAS 2416236-96-7) as a precursor to enantiomerically resolved material can use it in M4-mediated cognition and motor control assays. The compound's concomitant DAT/NET inhibition further supports its use in models where combined cholinergic and monoaminergic modulation is desired—a phenotype not achievable with donepezil or selective M4 positive allosteric modulators [2].

Orthogonal Sigma-2/TMEM97 Chemotype for CNS Target Deconvolution Studies

The tetrahydrofuran-containing phenethylamine scaffold provides a sigma-2 receptor ligand chemotype that is structurally distinct from the dominant aminotetralin and norbenzomorphan series [1]. The sulfate salt serves as a stable, weighable solid form suitable for generating dose-response curves in sigma-2/TMEM97 binding and functional assays. Using this chemotype alongside aminotetralin-based probes (e.g., JVW-1601) enables multi-scaffold pharmacological profiling, which is essential for distinguishing on-target sigma-2 effects from scaffold-specific off-target activities [2].

Salt Form-Dependent Formulation and Bioavailability Optimization in Preclinical Development

The sulfate salt form offers potential advantages in reduced hygroscopicity and distinct dissolution kinetics compared to the hydrochloride salt [1]. Pharmaceutical scientists developing oral or parenteral formulations of Oxafuramine-class compounds can use the sulfate salt to evaluate how counterion selection impacts in vivo exposure, Cmax, and bioavailability in rodent and non-rodent species. This application is directly relevant to IND-enabling studies for dementia indications [2].

Enantiomer-Specific Quality Control and Chiral Purity Reference Standard

Given that all published pharmacological activity data are tied to the (1R,2R)-enantiomer, the sulfate salt (when specified as racemic or undefined stereochemistry) can serve as a racemic reference standard for chiral HPLC method development [1]. Analytical laboratories supporting GLP batch release of Oxafuramine drug substance require a racemate or opposite enantiomer standard to validate enantiomeric purity methods, making CAS 2416236-96-7 a critical procurement item for CMC analytical development [2].

Quote Request

Request a Quote for ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine,sulfuricacid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.